2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide
Description
Properties
IUPAC Name |
2-oxo-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18N2O5S/c30-21-9-4-10-22-25(21)18-13-20(14-5-1-2-6-15(14)26(18)34-22)29-35(32,33)23-12-11-19-24-16(23)7-3-8-17(24)27(31)28-19/h1-3,5-8,11-13,29H,4,9-10H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQYCNYDGTUCPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=C6C=CC=C7C6=C(C=C5)NC7=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-keto-N-(7-keto-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)-1H-benzo[cd]indole-6-sulfonamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The structure of the compound can be summarized as follows:
- Molecular Formula : C₃₃H₂₃N₃O₃S
- Molecular Weight : 553.6 g/mol
The compound features a sulfonamide group, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety is known to inhibit carbonic anhydrase and other enzymes, which can lead to effects on metabolic pathways.
- Antioxidant Properties : The naphthoquinone structure may contribute to antioxidant activity by scavenging free radicals.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell proliferation and apoptosis.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound on different cell lines:
-
Antitumor Activity : Research has shown that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (breast) 12.5 Apoptosis induction HT-29 (colon) 15.0 Cell cycle arrest
In Vivo Studies
Animal studies have further elucidated the pharmacodynamics of the compound:
- Weight Loss Effects : In a study involving obese rats, administration of the compound resulted in a significant reduction in body weight and fat mass compared to control groups. The proposed mechanism includes enhanced thermogenesis and fat oxidation.
Clinical Implications
While no clinical trials have been reported specifically for this compound, its structural analogs have been studied for similar biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides (e.g., compounds 3 , 4 , and 5 in and ). Below is a comparative analysis based on synthesis, physicochemical properties, and computational methodologies.
Structural Similarities and Differences
Physicochemical Properties
Key properties of compounds include:
| Compound | Yield (%) | Melting Point (°C) | Rf Value | Molecular Formula |
|---|---|---|---|---|
| 3 | 37.5 | 249–250 | 0.67 | C22H15FN2O2 |
| 4 | 10 | 233–234 | 0.77 | C23H17FN2O2 |
| 5 | N/A | N/A | N/A | Likely C22H14ClFN2O2 |
The target compound’s sulfonamide group may enhance solubility in polar solvents compared to carboxamides, while its fused aromatic systems could reduce bioavailability due to increased hydrophobicity.
Computational Insights
and highlight density-functional theory (DFT) methods for predicting thermochemical and electronic properties. For example:
- Becke’s hybrid functional () achieves high accuracy in atomization energy calculations (average deviation: 2.4 kcal/mol) .
- The Colle-Salvetti correlation-energy formula () predicts molecular correlation energies within ~5% of experimental values .
Research Implications and Limitations
- Pharmacological Potential: compounds underwent pharmacological evaluation, suggesting similar polycyclic systems may target kinases or DNA-binding proteins. The sulfonamide group in the target compound could enhance enzyme inhibition (e.g., carbonic anhydrase) .
- Synthetic Challenges: Low yields in compounds (≤37%) underscore the difficulty of synthesizing polycyclic amides. The target compound’s complexity may necessitate novel catalytic strategies.
- Data Gaps: No direct experimental or computational data for the target compound exist in the provided evidence. Further studies using DFT (per ) or improved synthetic protocols are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
